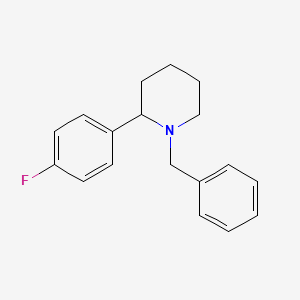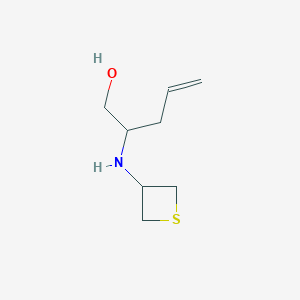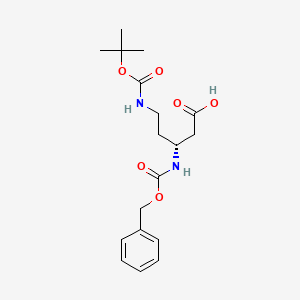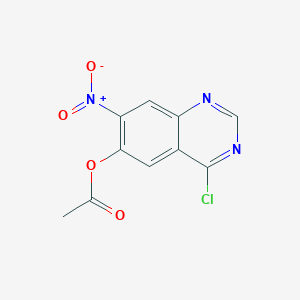
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is a complex organic compound that features a bromine, chlorine, and fluorine atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-chloro-4-fluorobenzyl alcohol under specific conditions to form an ether linkage. This intermediate is then further reacted with ethoxybenzamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ether and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluorobenzyl bromide: Shares similar halogenated benzyl structure.
2-Chloro-4-fluorobenzyl bromide: Another halogenated benzyl compound with different substitution pattern.
3-Bromo-4-fluorobenzylamine hydrochloride: Contains similar bromine and fluorine atoms but with an amine group.
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H14BrClFNO3 |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzamide |
InChI |
InChI=1S/C16H14BrClFNO3/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(19)7-13(9)18/h3-7H,2,8H2,1H3,(H2,20,21) |
Clé InChI |
MZSOUUJXJFAHKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)





![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
